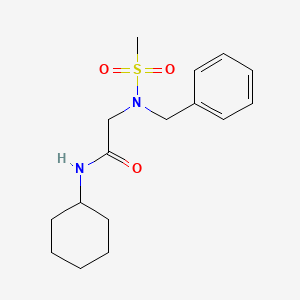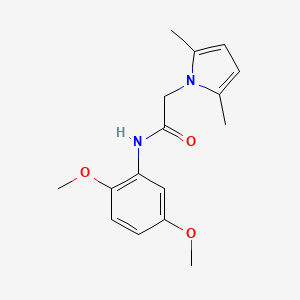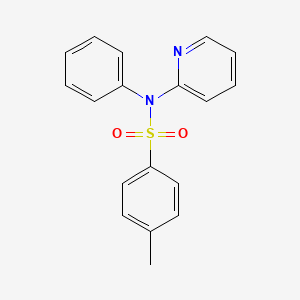
N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide, also known as CHDI, is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as topoisomerases and histone deacetylases. These enzymes are involved in DNA replication and gene expression, respectively, and their inhibition can lead to cell death in cancer cells or neuroprotection in neuronal cells.
Biochemical and physiological effects:
N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to improve mitochondrial function and reduce oxidative stress in neuronal cells. It has also been shown to reduce inflammation and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide is its versatility, as it can be used in various types of experiments, including cell culture, animal models, and biochemical assays. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide is its potential toxicity, as it has been shown to induce cell death in some cell types at high concentrations. Therefore, careful dose optimization is required when using N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide in experiments.
Zukünftige Richtungen
There are several future directions for N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide research. One area of interest is the development of more potent and selective analogs of N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide, which could have improved efficacy and reduced toxicity. Another area of interest is the investigation of the molecular targets of N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide, which could provide insights into its mechanism of action and potential therapeutic applications. Finally, further studies are needed to evaluate the safety and efficacy of N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide in animal models and clinical trials, with the ultimate goal of developing it into a therapeutic agent for cancer and neurodegenerative diseases.
Synthesemethoden
The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide involves the reaction of 5-chloro-2-hydroxybenzoic acid with phthalic anhydride in the presence of a catalyst, such as sulfuric acid. The resulting product is then treated with methylamine to yield N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide. The synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide has been widely used in scientific research due to its potential applications in various fields. It has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been investigated as a potential therapeutic agent for neurodegenerative diseases, such as Huntington's disease, as it has been shown to improve motor function and reduce neuronal cell death in animal models.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4/c1-19-15(22)10-4-2-8(6-11(10)16(19)23)14(21)18-12-7-9(17)3-5-13(12)20/h2-7,20H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAXMFIHEHZNTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-hydroxyphenyl)-2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(2,3-dimethylphenyl)quinazolin-4(3H)-one](/img/structure/B5709606.png)
![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5709609.png)

![ethyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B5709625.png)


![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5709653.png)
![1-[(2-bromo-4-isopropylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5709654.png)

![1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5709662.png)
![N-(4-ethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5709669.png)
![3-(4-chlorophenyl)-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide](/img/structure/B5709672.png)
![8-fluoro-5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5709683.png)